5-Iodo-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
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Overview
Description
5-Iodo-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a heterocyclic compound that belongs to the class of dihydropyridines This compound is characterized by the presence of an iodine atom at the 5th position, a methyl group at the 6th position, and a carboxylic acid group at the 3rd position of the dihydropyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid typically involves the reaction of Meldrum’s acid with triethyl orthoformate and aniline to form 2,2-dimethyl-5-((phenylamino)methylene)-1,3-dioxane-4,6-dione. This intermediate then reacts with active methylene nitriles to afford the desired dihydropyridine derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves multi-step organic synthesis under controlled conditions, ensuring high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Iodo-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to form dihydro derivatives.
Condensation Reactions: It can participate in condensation reactions with aldehydes and ketones to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions include various substituted dihydropyridine derivatives, oxo derivatives, and complex heterocyclic compounds.
Scientific Research Applications
5-Iodo-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: It serves as a precursor for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting cardiovascular diseases and cancer.
Organic Synthesis: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Industrial Applications: It is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Iodo-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may target enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects .
Comparison with Similar Compounds
Similar Compounds
5-Iodo-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile: This compound has a nitrile group instead of a carboxylic acid group.
4-Hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid: This compound has a hydroxy group at the 4th position.
Uniqueness
5-Iodo-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential biological activity. Its carboxylic acid group also makes it a versatile intermediate for further chemical modifications.
Properties
Molecular Formula |
C7H6INO3 |
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Molecular Weight |
279.03 g/mol |
IUPAC Name |
5-iodo-6-methyl-2-oxo-1H-pyridine-3-carboxylic acid |
InChI |
InChI=1S/C7H6INO3/c1-3-5(8)2-4(7(11)12)6(10)9-3/h2H,1H3,(H,9,10)(H,11,12) |
InChI Key |
RHJGGNIXLVYVBF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C(=O)N1)C(=O)O)I |
Origin of Product |
United States |
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